

# Preclinical Profile of NCI-006: A Potent Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

**NCI-006** is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1][2] Preclinical studies have demonstrated its ability to inhibit LDH activity, reduce lactate production, and impede tumor growth in various cancer models, including pancreatic cancer and Ewing sarcoma.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for **NCI-006**, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of LDH inhibition in oncology.

### Introduction

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, plays a pivotal role in this process by regenerating NAD+ required for sustained glycolysis.[4] Consequently, LDH has emerged as an attractive therapeutic target for cancer. **NCI-006** is a novel LDH inhibitor developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program.[3][5] This document summarizes the key preclinical findings for **NCI-006**.



## **Mechanism of Action**

NCI-006 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of both LDHA and LDHB isoforms.[1][2][3] This inhibition leads to a disruption of glycolysis, characterized by a decrease in lactate production and a reduction in the NAD+/NADH ratio within cancer cells.[2] [4] The subsequent metabolic stress can induce apoptosis and enhance the sensitivity of cancer cells to other therapeutic interventions such as radiotherapy.[1] Interestingly, inhibition of LDH by NCI-006 can also lead to a metabolic rewiring in tumor cells, increasing their reliance on mitochondrial respiration for energy production.[5][6] This finding provides a strong rationale for combination therapies that co-target both glycolysis and mitochondrial metabolism.[5]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. NCI-006 | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 6. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Preclinical Profile of NCI-006: A Potent Lactate Dehydrogenase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b11935945#preclinical-studies-of-the-ldh-inhibitor-nci-006]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com